2-(Ethylsulfanyl)-5-methylbenzonitrile
Description
2-(Ethylsulfanyl)-5-methylbenzonitrile is a sulfur-containing aromatic nitrile characterized by a benzene ring substituted with an ethylsulfanyl group (-S-C₂H₅) at position 2, a methyl group (-CH₃) at position 5, and a nitrile (-CN) functional group.
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methylbenzonitrile |
InChI |
InChI=1S/C10H11NS/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-6H,3H2,1-2H3 |
InChI Key |
PQHVASSMLYTHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Thiosemicarbazide Derivatives (Compounds 2–6 and 7–11)
Structural Features :
- 2-(Ethylsulfanyl)benzohydrazide derivatives (e.g., compounds 2–6) feature a hydrazide (-CONHNH₂) group instead of a nitrile, with aryl isothiocyanate-derived substituents .
- Cyclization of these derivatives yields 1,2,4-triazole-containing compounds (7–11), introducing additional nitrogen atoms and altering electronic properties .
Functional Differences :
- Antioxidant Activity :
Table 1: Antioxidant Activity of Thiosemicarbazide Derivatives vs. Reference Compounds
| Compound | DPPH IC₅₀ (µg/mL) | FRAP (µM/100 g) |
|---|---|---|
| 2 | 1.08 | N/A |
| 3 | 0.22 | 3054 |
| 7 | 0.74 | N/A |
| Gallic Acid | 1.20 | N/A |
| Ascorbic Acid | N/A | 1207 |
[2-(Ethylsulfanyl)-5-methylphenyl]methanol
Structural Features :
- Shares the ethylsulfanyl and methyl substituents with the target compound but replaces the nitrile with a methanol (-CH₂OH) group .
Functional Differences :
- Reactivity: The nitrile group in 2-(Ethylsulfanyl)-5-methylbenzonitrile is more reactive toward nucleophiles (e.g., in hydrolysis or cycloadditions) compared to the hydroxyl group in the methanol derivative.
- Physical Properties: The nitrile’s higher polarity may increase boiling point and reduce solubility in nonpolar solvents relative to the methanol analogue.
Table 2: Structural and Functional Comparison
| Property | This compound | [2-(Ethylsulfanyl)-5-methylphenyl]methanol |
|---|---|---|
| Functional Group | -CN | -CH₂OH |
| Key Reactivity | Nucleophilic addition | Oxidation, esterification |
| Polarity | High | Moderate |
| Potential Applications | Pharmaceuticals, agrochemicals | Solvents, intermediates |
Brominated Sulfur-Bridged Compound ()
Structural Features :
Functional Differences :
- Molecular Packing :
- Synthetic Complexity :
- The brominated derivative requires multi-step synthesis, while the target compound’s simpler structure allows easier scalability.
Key Notes
Limitations of Data : Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogues.
Research Gaps : Further studies are needed to explore the nitrile derivative’s biological activity, synthetic routes, and material science applications.
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